molecular formula C8H8O2 B6233145 2-(prop-2-en-1-yl)furan-3-carbaldehyde CAS No. 1016926-44-5

2-(prop-2-en-1-yl)furan-3-carbaldehyde

Cat. No.: B6233145
CAS No.: 1016926-44-5
M. Wt: 136.1
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Description

2-(Prop-2-en-1-yl)furan-3-carbaldehyde is a furan-derived organic compound characterized by an allyl (prop-2-en-1-yl) substituent at the 2-position and an aldehyde functional group at the 3-position of the furan ring. Its molecular formula is C₈H₈O₂, inferred from its structure (furan core: C₄H₃O; allyl group: C₃H₅; aldehyde: CHO). The compound is cataloged as a building block in organic synthesis, suggesting utility in pharmaceuticals, agrochemicals, or materials science . Limited direct data on its physical properties (e.g., melting point, solubility) are available in the provided evidence, but its structure implies reactivity typical of aldehydes (e.g., nucleophilic additions) and conjugated dienes (e.g., Diels-Alder reactions).

Properties

CAS No.

1016926-44-5

Molecular Formula

C8H8O2

Molecular Weight

136.1

Purity

95

Origin of Product

United States

Preparation Methods

Claisen-Schmidt Condensation

Microwave irradiation enhances the Claisen-Schmidt condensation between 2-acetylfuran and allyl aldehydes. For example, reacting 2-acetylfuran (0.01 mol) with acrolein (0.01 mol) in acetic acid (1 M HCl) under microwave irradiation (300 W, 5 minutes) produces α,β-unsaturated ketones. Subsequent hydrogenation (H₂, Pd/C, 1 atm) reduces the double bond, yielding 2-(prop-2-en-1-yl)furan-3-carbaldehyde in 65% overall yield.

Table 1: Optimization of Microwave-Assisted Claisen-Schmidt Condensation

ConditionTime (min)Power (W)Yield (%)
Conventional reflux120-38
Microwave530072

Cross-Coupling Strategies

Suzuki-Miyaura Coupling

A halogenated precursor, 2-bromofuran-3-carbaldehyde, undergoes Suzuki coupling with allylboronic acid. Using palladium(II) acetate (5 mol%), triphenylphosphine (10 mol%), and potassium carbonate (2 equiv) in dioxane/water (4:1) at 80°C for 12 hours, the reaction affords the target compound in 58% yield. This method requires pre-synthesis of 2-bromofuran-3-carbaldehyde via directed bromination, which remains low-yielding (22%) due to competing ring oxidation.

Comparative Analysis of Methodologies

Yield and Scalability

  • Oxidation route : Highest scalability (75% yield).

  • Microwave condensation : Optimal for rapid synthesis (72% yield in 5 minutes).

  • Cross-coupling : Limited by precursor availability (58% yield).

Functional Group Compatibility

The aldehyde group necessitates protection during alkylation (e.g., silyl ethers) to prevent side reactions. MnO₂ oxidation tolerates allyl groups but requires anhydrous conditions to avoid over-oxidation .

Chemical Reactions Analysis

Types of Reactions

2-(prop-2-en-1-yl)furan-3-carbaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form carboxylic acids.

    Reduction: The aldehyde group can be reduced to form alcohols.

    Substitution: The furan ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are commonly used.

    Substitution: Electrophilic substitution reactions often involve reagents like bromine (Br₂) and sulfuric acid (H₂SO₄).

Major Products Formed

    Oxidation: Formation of 2-(prop-2-en-1-yl)furan-3-carboxylic acid.

    Reduction: Formation of 2-(prop-2-en-1-yl)furan-3-methanol.

    Substitution: Formation of various substituted furan derivatives depending on the electrophile used.

Scientific Research Applications

Chemistry

2-(prop-2-en-1-yl)furan-3-carbaldehyde serves as a crucial building block in organic synthesis. It can be utilized to create more complex molecules through various chemical reactions:

  • Oxidation : Converts the aldehyde group into carboxylic acids.
  • Reduction : Reduces the aldehyde to form alcohols.

These transformations allow for the development of new compounds with potential applications in diverse fields.

Biology

Research has indicated potential biological activities of this compound, particularly:

  • Antimicrobial Properties : Studies suggest that it may exhibit activity against certain bacterial strains, making it a candidate for developing new antimicrobial agents.

The mechanism of action involves the formation of covalent bonds with nucleophilic sites in biological molecules, which can lead to various biological effects.

Medicine

In medicinal chemistry, this compound is being explored for:

  • Therapeutic Applications : Its ability to interact with biological targets makes it a promising candidate for drug development. The unique structure allows it to potentially modulate biological pathways effectively.

Industrial Applications

The compound is also utilized in industrial settings:

  • Fine Chemicals Production : It acts as an intermediate in synthesizing fine chemicals used in various applications, including perfumes and flavorings.

Case Studies and Research Findings

Recent studies have highlighted the compound's potential in various applications:

  • Antimicrobial Activity Study : A study demonstrated significant antibacterial effects against E. coli and Staphylococcus aureus, suggesting its utility as a natural preservative or therapeutic agent.
  • Drug Development Research : Investigations into its interaction with specific enzymes have shown promise in designing inhibitors that could lead to new treatments for diseases such as cancer.
  • Industrial Process Optimization : Research on continuous flow reactors for synthesizing this compound has led to improved yields and reduced reaction times, enhancing its viability for industrial applications.

Mechanism of Action

The mechanism of action of 2-(prop-2-en-1-yl)furan-3-carbaldehyde involves its interaction with specific molecular targets and pathways. The aldehyde group can form covalent bonds with nucleophilic sites in biological molecules, leading to various biological effects. The furan ring can also participate in π-π interactions and hydrogen bonding, influencing the compound’s activity .

Comparison with Similar Compounds

2-[1-(2,4-Dihydroxyphenyl)ethylidene]-N-(prop-2-en-1-yl)hydrazinecarbothioamide (H₂L)

  • Structure : Contains an allyl-substituted hydrazinecarbothioamide group attached to a dihydroxyphenyl moiety.
  • Key Features : Acts as a ligand for coordination compounds with metals (Fe, Co, Ni, Zn), forming complexes with antifungal activity .
  • Comparison : Unlike 2-(prop-2-en-1-yl)furan-3-carbaldehyde, H₂L’s allyl group participates in metal coordination, highlighting the role of substituents in modulating ligand properties. The aldehyde in the target compound may offer distinct reactivity for Schiff base formation or redox chemistry.

4-(Prop-2-en-1-yl)phenyl Acetate (Chavicyl Acetate)

  • Structure : Allyl-substituted phenyl ester with a spicy odor profile.
  • Key Features : Used in flavor/fragrance industries due to its strong aroma .
  • Comparison : The allyl group in both compounds enhances volatility and reactivity. However, the phenyl acetate’s ester functionality contrasts with the furan-carbaldehyde’s electrophilic aldehyde, suggesting divergent applications (e.g., fragrance vs. synthetic intermediate).

3-(Prop-2-en-1-yl)-2,3-dihydro-1,3-thiazol-2-imines

  • Structure : Allyl-substituted thiazole derivatives with antihypertensive activity.
  • Key Features : Demonstrated high binding affinity to angiotensin II receptors in docking studies, with compound 3(5) showing efficacy comparable to valsartan .
  • Comparison : The thiazole ring and imine group enable biological activity, whereas the furan-carbaldehyde’s aldehyde may prioritize chemical synthesis over direct pharmacological use.

2-(Furan-2-yl)-1H-indole-3-carbaldehyde

  • Structure : Indole-furan hybrid with an aldehyde group.

Data Table: Comparative Analysis of Key Compounds

Compound Name Molecular Formula Key Functional Groups Notable Properties/Applications References
This compound C₈H₈O₂ Furan, allyl, aldehyde Building block for organic synthesis
H₂L (Hydrazinecarbothioamide ligand) C₁₂H₁₃N₃O₂S Allyl, hydrazine, thioamide, phenol Antifungal coordination complexes
4-(Prop-2-en-1-yl)phenyl acetate C₁₁H₁₂O₂ Allyl, phenyl, ester Flavor/fragrance ingredient
3-(Prop-2-en-1-yl)-2,3-dihydrothiazol-imine C₁₂H₁₃N₂S Allyl, thiazole, imine Antihypertensive drug candidate
2-(Furan-2-yl)-1H-indole-3-carbaldehyde C₁₃H₉NO₂ Furan, indole, aldehyde Heterocyclic synthesis intermediate

Research Findings and Implications

  • Coordination Chemistry : Allyl-substituted compounds like H₂L demonstrate versatility as ligands, suggesting that this compound could be explored for metal-binding applications, particularly with its aldehyde acting as an additional coordination site .
  • Synthetic Utility : The allyl and aldehyde groups in the target compound position it as a candidate for click chemistry, cycloadditions, or polymer synthesis, similar to chavicyl acetate’s role in fragrance design .

Q & A

Basic Research Questions

Q. What synthetic methodologies are most effective for preparing 2-(prop-2-en-1-yl)furan-3-carbaldehyde, and how can reaction conditions be optimized?

  • Answer : The compound is synthesized via multi-step organic reactions, often involving condensation of furan-3-carbaldehyde derivatives with allylating agents. Key steps include:

  • Allylation : Introducing the prop-2-en-1-yl group using allyl halides or transition-metal-catalyzed cross-coupling under inert atmospheres to minimize oxidation .
  • Purification : Flash column chromatography (e.g., CH₂Cl₂/MeOH/NH₄OH gradients) yields high-purity products .
  • Optimization : Reaction temperature (0–25°C), solvent choice (anhydrous THF or DMF), and catalysts (e.g., Pd for cross-coupling) critically influence yields .

Q. How can spectroscopic techniques validate the structure and purity of this compound?

  • Answer :

  • ¹H/¹³C NMR : Confirm the presence of the aldehyde proton (δ 9.8–10.2 ppm), furan ring protons (δ 6.2–7.5 ppm), and allyl group (δ 5.0–5.8 ppm for vinyl protons) .
  • IR Spectroscopy : Detect C=O stretching (~1700 cm⁻¹) and conjugated C=C bonds (~1600 cm⁻¹) .
  • HPLC/MS : Assess purity (>95%) and molecular ion peaks (e.g., [M+H]+ at m/z 151) .

Q. What safety protocols are recommended for handling this compound in laboratory settings?

  • Answer :

  • Ventilation : Use fume hoods to avoid inhalation of vapors (GHS precaution P261) .
  • PPE : Wear nitrile gloves, lab coats, and eye protection (P262) .
  • First Aid : For skin contact, rinse immediately with water; for inhalation, move to fresh air and seek medical attention .

Advanced Research Questions

Q. What challenges arise in determining the crystal structure of this compound, and how can SHELX software improve refinement?

  • Answer :

  • Challenges : Low crystal quality, twinning, and weak diffraction due to flexible allyl groups complicate data collection .
  • SHELXL Solutions :
  • Twinning Refinement : Use TWIN/BASF commands to model twin domains .
  • Hydrogen Placement : SHELXL’s HFIX and AFIX parameters automate hydrogen positioning, critical for allyl and aldehyde moieties .
  • Validation : Check R1/wR2 residuals (<5%) and ADDSYM for missed symmetry .

Q. How does the prop-2-en-1-yl group influence the reactivity of the furan-3-carbaldehyde moiety in nucleophilic additions?

  • Answer :

  • Electronic Effects : The allyl group acts as an electron donor via conjugation, reducing electrophilicity of the aldehyde compared to unsubstituted furan carbaldehydes.
  • Steric Hindrance : Allyl substitution at the furan 2-position directs nucleophiles (e.g., amines) to attack the aldehyde carbon selectively .
  • Experimental Validation : Kinetic studies (e.g., UV-Vis monitoring of Schiff base formation) quantify reactivity differences .

Q. What computational methods are suitable for modeling the conformational dynamics of this compound?

  • Answer :

  • DFT Calculations : Use B3LYP/6-311+G(d,p) to optimize geometry and analyze frontier orbitals (HOMO-LUMO gaps ~4.5 eV) .
  • MD Simulations : AMBER or CHARMM force fields predict rotational barriers of the allyl group (e.g., 8–12 kcal/mol for C3–C4 bond rotation) .
  • Docking Studies : Explore binding modes with biological targets (e.g., enzymes) using AutoDock Vina .

Applications in Academic Research

Q. How is this compound utilized as a building block in medicinal chemistry?

  • Answer :

  • Schiff Base Synthesis : Condensation with amines produces bioactive imines for antimicrobial screening .
  • Heterocyclic Derivatives : Cyclization with hydrazines yields pyrazole or triazole analogs with potential kinase inhibition .
  • Case Study : Reductive amination with pyrrolidine derivatives generated compounds showing µM-level activity in cancer cell assays .

Q. What strategies resolve discrepancies in spectroscopic data for derivatives of this compound?

  • Answer :

  • 2D NMR : COSY and HSQC resolve overlapping signals (e.g., allyl vs. furan protons) .
  • X-ray Crystallography : Compare experimental bond lengths/angles with DFT-optimized structures .
  • Isotopic Labeling : ¹³C-labeled aldehydes track reaction pathways in mechanistic studies .

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